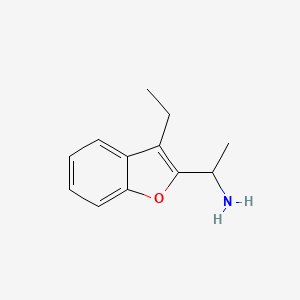

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine

説明

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using 1H and 13C NMR as well as ESI MS spectra .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a new method has been successfully developed that offers a facile and reliable approach for synthesizing (E)-2- (1- (methoxyimino)ethyl)-2-phenylbenzofuran-3 (2H)-one, providing a wide range of compounds using readily available (E)-1- (benzofuran-2-yl)ethan-1-one O -methyl oxime and iodobenzene .科学的研究の応用

Synthesis and Analgesic Activity

Research on substituted 1-Benzofurans, such as 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine, has shown applications in the synthesis and evaluation of their analgesic activity. The synthesis involves preparing derivatives from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives. Some compounds in this category exhibit considerable analgesic activity, suggesting potential medicinal applications in pain management Rádl et al., 2000.

Anticancer Potential

Novel hexahydroquinoline derivatives containing the benzofuran moiety have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2). These compounds show promising inhibitory effects on the growth of HepG-2 cells, indicating potential applications in cancer therapy El-Deen et al., 2016.

Anti-HIV Activity

Benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities. Certain derivatives displayed the ability to inhibit HIV-1 and HIV-2 replication in human T-lymphocyte cultures at non-toxic concentrations, suggesting potential for developing new anti-HIV pharmaceuticals Mubarak et al., 2007.

Antioxidant and Antibacterial Properties

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some compounds showed good chelating ability with Fe+2 ions and exhibited strong scavenging activity against DPPH free radicals, alongside significant antibacterial activities, highlighting their potential as antimicrobial and antioxidant agents Shankerrao et al., 2013.

Molecular Structure Studies

Studies involving the synthesis and characterization of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine have been conducted, providing insights into the molecular structure through FT-IR, NMR spectra, and DFT studies. These findings contribute to a deeper understanding of the molecular properties and potential applications of benzofuran derivatives in various fields Vessally et al., 2013.

作用機序

Target of Action

Similar benzofuran derivatives have been shown to exhibit cytotoxic activity in various cancer cell lines .

Mode of Action

Studies on similar compounds suggest that they may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This could potentially lead to apoptosis or programmed cell death .

Biochemical Pathways

It is suggested that similar compounds may induce apoptosis in cancer cells, possibly through the activation of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . They also inhibit the release of proinflammatory interleukin 6 (IL-6) in certain cancer cells .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine could include further exploration of its potential biological activities and applications in drug development.

特性

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMKSIKDRVVLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273682 | |

| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926227-25-0 | |

| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]benzamide](/img/structure/B3306077.png)

![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)

![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)